
Difelikefalin acetate
概要
説明
Difelikefalin acetate is a synthetic peptide and a selective kappa-opioid receptor agonist. It is primarily used for the treatment of moderate-to-severe pruritus (itching) in patients with chronic kidney disease who are undergoing hemodialysis . This compound has gained significant attention due to its unique mechanism of action and its ability to alleviate itching without the central nervous system side effects commonly associated with other opioid receptor agonists .
準備方法
Synthetic Routes and Reaction Conditions
Difelikefalin acetate is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. After the assembly of the peptide chain, the crude difelikefalin is purified using preparative high-performance liquid chromatography (HPLC). The final product is obtained through salt exchange and lyophilization, resulting in a pure amorphous solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The synthesis is conducted under sterile conditions, and the product is sterile filtered and tested for endotoxins before being released for clinical use .
化学反応の分析
Types of Reactions
Difelikefalin acetate primarily undergoes peptide bond formation during its synthesis. It does not undergo significant chemical transformations under physiological conditions, as it is designed to be stable and resistant to metabolic degradation .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like piperidine . The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the peptide bonds.
Major Products Formed
The major product formed during the synthesis of this compound is the peptide itself. Minimal metabolism occurs in vivo, with the parent compound representing over 99% of the systemic circulation .
科学的研究の応用
Therapeutic Applications
1. Treatment of CKD-Associated Pruritus:
- Difelikefalin is specifically approved for treating moderate-to-severe pruritus in patients with CKD on hemodialysis. Approximately 20% to 40% of these patients experience significant itching, which can severely impact their quality of life .
- Clinical trials, notably the KALM-1 and KALM-2 studies, demonstrated that difelikefalin significantly reduced itch intensity compared to placebo. In these studies, around 51% of patients treated with difelikefalin achieved at least a 3-point reduction in their Worst Itching Intensity Numerical Rating Scale (WI-NRS) scores at 12 weeks .
2. Mechanism of Action:
- The drug's mechanism involves the activation of KORs primarily located in the peripheral nervous system. This action helps modulate itch signals without the adverse effects typically associated with mu opioid receptor activation .
Clinical Efficacy and Safety Profile
Clinical Trials:
- KALM-1 and KALM-2 Trials: These pivotal Phase 3 trials included over 1,400 hemodialysis patients and assessed the safety and efficacy of difelikefalin over a period of up to 64 weeks. Results indicated a statistically significant improvement in both itch intensity and quality of life measures compared to placebo .
Trial Name | Patient Population | Duration | Key Findings |
---|---|---|---|
KALM-1 | 378 hemodialysis patients | 12 weeks | 52% achieved ≥3-point improvement in WI-NRS |
KALM-2 | 473 hemodialysis patients | 12 weeks | 50% achieved ≥3-point improvement in WI-NRS |
Safety Profile:
作用機序
Difelikefalin acetate exerts its effects by selectively activating kappa-opioid receptors located on peripheral sensory neurons and immune cells . This activation leads to the inhibition of itch signals at the spinal cord level, thereby reducing the sensation of itching . The peripheral selectivity of this compound minimizes its impact on the central nervous system, reducing the risk of side effects such as sedation and respiratory depression .
類似化合物との比較
Similar Compounds
Nalfurafine: Another kappa-opioid receptor agonist used for the treatment of pruritus in patients with chronic kidney disease.
Butorphanol: A mixed agonist-antagonist opioid that also targets kappa-opioid receptors but has significant central nervous system effects.
Uniqueness
Difelikefalin acetate is unique in its high selectivity for peripheral kappa-opioid receptors, which allows it to effectively reduce itching without the central nervous system side effects commonly associated with other kappa-opioid receptor agonists . This makes it a valuable therapeutic option for patients with chronic kidney disease who experience pruritus .
生物活性
Difelikefalin acetate, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered attention for its unique pharmacological profile, particularly in managing chronic pruritus associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on recent studies.
Difelikefalin operates primarily through the activation of KORs located on peripheral sensory neurons and immune cells. Unlike traditional opioid agonists that act centrally, difelikefalin's action is peripheral, which significantly reduces the risk of central nervous system (CNS) side effects such as respiratory depression and addiction. Its unique peptidic structure enhances its selectivity for KORs while limiting CNS penetration due to its hydrophilic nature and low membrane permeability .
Pharmacokinetics
The pharmacokinetic profile of difelikefalin has been extensively studied. Key findings include:
- Absorption and Distribution : After intravenous administration, difelikefalin reaches peak plasma concentrations within approximately 5 minutes. In healthy subjects, it has a mean plasma half-life of about 2.6 hours, whereas in patients undergoing hemodialysis (HD), this extends to approximately 38 hours due to altered clearance mechanisms .
- Excretion : In healthy individuals, around 80.5% of the administered dose is excreted in urine, while in HD patients, fecal elimination predominates . Notably, difelikefalin is not significantly metabolized by cytochrome P450 enzymes, indicating a low potential for drug-drug interactions .
Clinical Efficacy
Difelikefalin has demonstrated significant efficacy in reducing pruritus in patients with CKD undergoing hemodialysis. A randomized controlled trial involving 174 patients revealed:
- Primary Endpoint : A significant reduction in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) scores at week 8 compared to placebo (P = 0.002). The mean baseline WI-NRS score was 6.8, with a least-squares mean change of -3.2 for all difelikefalin doses combined .
- Secondary Endpoints : Improvements were also noted in itch-related quality of life measures such as the Skindex-10 questionnaire and sleep disturbance scores . The results indicated that 51.1% of patients receiving difelikefalin achieved a clinically meaningful reduction in itch intensity compared to 35.2% in the placebo group (P < 0.001) .
Table: Clinical Trial Results Summary
Endpoint | Placebo (n=45) | Difelikefalin 0.5 mg/kg (n=44) | Difelikefalin 1.0 mg/kg (n=41) | Difelikefalin 1.5 mg/kg (n=44) | All Difelikefalin Combined (n=129) |
---|---|---|---|---|---|
Baseline WI-NRS Score | 6.8 ± 1.5 | 7.1 ± 1.4 | 6.7 ± 1.5 | 6.7 ± 1.4 | 6.8 ± 1.4 |
LS Mean Change from Baseline at Week 8 | - | -3.8 ± 0.4 | -2.8 ± 0.4 | -3.2 ± 0.4 | -3.2 ± 0.2 |
Difference vs Placebo | - | -1.8 ± 0.5 | -0.8 ± 0.5 | -1.2 ± 0.5 | - |
Safety Profile
Difelikefalin exhibits a favorable safety profile compared to traditional opioid therapies:
- Adverse Effects : Common treatment-emergent adverse events included diarrhea, dizziness, nausea, and somnolence; however, these were generally mild to moderate in severity . Importantly, difelikefalin does not induce respiratory depression or significant abuse potential due to its selective action on KORs without affecting mu-opioid receptors .
- Long-term Studies : In long-term extension studies involving over 1,400 patients treated for up to 64 weeks, difelikefalin maintained its efficacy and safety profile without significant increases in adverse events .
特性
IUPAC Name |
acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWHRPKAHCWTOI-KGURMGBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024829-44-4 | |
Record name | Difelikefalin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024829444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIFELIKEFALIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P70AR5BYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。